Cas no 270065-69-5 (Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid)

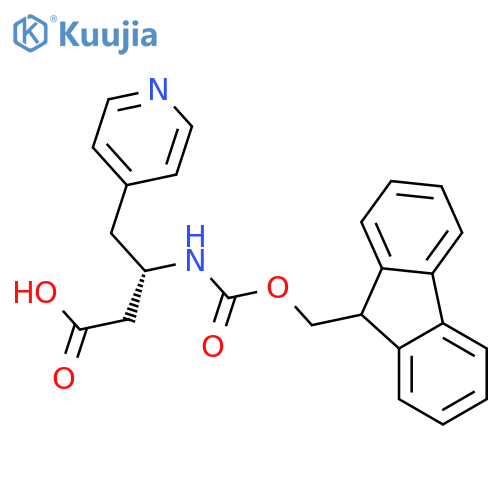

270065-69-5 structure

商品名:Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid

CAS番号:270065-69-5

MF:C24H22N2O4

メガワット:402.442486286163

MDL:MFCD01861059

CID:247967

PubChem ID:2761652

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid 化学的及び物理的性質

名前と識別子

-

- 4-Pyridinebutanoicacid, b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bS)-

- Fmoc-(4-pyridyl)-L-beta-homoalanine

- Fmoc-(4-pyridyl)-L-β-homoalanine

- FMOC-(S)-3-AMINO-4-(4-PYRIDYL)-BUTYRIC ACID

- FMOC-(S)-3-AMINO-4-(4-PYRIDYL)BUTANOIC ACID

- FMOC-ALA(4-PYRI)-(C*CH2)OH

- Fmoc-b-HoAla(4-pyridyl)-OH

- N-(9-FLUORENYLMETHOXYCARBONYL)-(S)-3-AMINO-4-(4-PYRIDYL)BUTANOIC ACID

- RARECHEM AK PT F031

- (betaS)-beta-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid

- Fmoc-(R)-3-Amino-4-(4-pyridyl)butanoic acid

- (S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(pyridin-4-yl)butanoic acid

- PS-12274

- E70601

- (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(pyridin-4-yl)butanoicacid

- CS-0333404

- Fmoc-(S)-3-Amino-4-(4-pyridyl)butyric acid

- 270065-69-5

- DTXSID701149303

- MFCD01861059

- AKOS015948845

- (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-4-yl)butanoic acid

- (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid

- (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(pyridin-4-yl)butanoic acid

- (I(2)S)-I(2)-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid

- Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid

-

- MDL: MFCD01861059

- インチ: InChI=1S/C24H22N2O4/c27-23(28)14-17(13-16-9-11-25-12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28)/t17-/m0/s1

- InChIKey: ZHEGVQVHZCLRTM-KRWDZBQOSA-N

- ほほえんだ: O=C(O)C[C@H](CC1=CC=NC=C1)NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O

計算された属性

- せいみつぶんしりょう: 402.15800

- どういたいしつりょう: 402.15795719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 30

- 回転可能化学結合数: 9

- 複雑さ: 570

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 88.5Ų

じっけんとくせい

- 密度みつど: 1.285

- ふってん: 658.9°Cat760mmHg

- フラッシュポイント: 352.3°C

- 屈折率: 1.627

- PSA: 88.52000

- LogP: 4.39700

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM220721-250mg |

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(pyridin-4-yl)butanoic acid |

270065-69-5 | 95% | 250mg |

$355 | 2024-07-28 | |

| TRC | F024600-25mg |

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid |

270065-69-5 | 25mg |

$ 125.00 | 2022-06-05 | ||

| TRC | F024600-50mg |

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid |

270065-69-5 | 50mg |

$ 210.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D770812-250mg |

FMOC-(S)-3-AMINO-4-(4-PYRIDYL)-BUTYRIC ACID |

270065-69-5 | 95% | 250mg |

$500 | 2024-06-06 | |

| Matrix Scientific | 041518-1g |

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid |

270065-69-5 | 1g |

$895.00 | 2023-09-09 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-294626-100 mg |

Fmoc-(4-pyridyl)-L-beta-homoalanine, |

270065-69-5 | 100MG |

¥1,579.00 | 2023-07-11 | ||

| 1PlusChem | 1P00BDCO-100mg |

FMOC-(S)-3-AMINO-4-(4-PYRIDYL)-BUTYRIC ACID |

270065-69-5 | ≥ 97% (HPLC) | 100mg |

$308.00 | 2025-02-25 | |

| A2B Chem LLC | AF29720-250mg |

Fmoc-(s)-3-amino-4-(4-pyridyl)-butyric acid |

270065-69-5 | ≥ 97% (HPLC) | 250mg |

$468.00 | 2024-04-20 | |

| A2B Chem LLC | AF29720-5g |

Fmoc-(s)-3-amino-4-(4-pyridyl)-butyric acid |

270065-69-5 | ≥ 97% (HPLC) | 5g |

$3068.00 | 2024-04-20 | |

| A2B Chem LLC | AF29720-1g |

Fmoc-(s)-3-amino-4-(4-pyridyl)-butyric acid |

270065-69-5 | ≥ 97% (HPLC) | 1g |

$948.00 | 2024-04-20 |

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

270065-69-5 (Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid) 関連製品

- 169555-93-5(Fmoc-4-Pal-OH)

- 746672-87-7(Fmoc-DL-4-pyridylalanine)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:270065-69-5)Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric Acid

清らかである:99%

はかる:1g

価格 ($):899.0